Phytic acid calcium

Description

Historical Development and Discovery

Phytic acid was first isolated in 1855, but its calcium salt, calcium phytate, gained attention in the early 20th century for its role in seed physiology. By the 1940s, researchers identified phytate as the primary phosphorus storage compound in cereals and legumes. The insolubility of calcium phytate in water was noted in agricultural studies, prompting investigations into its antinutritional effects in animal feeds. Industrial interest emerged in the 1950s with patents for synthesizing soluble phytate salts via ion exchange resins, highlighting its potential in food and chemical applications.

Biochemical Significance in Plant Systems

Calcium phytate is integral to plant mineral homeostasis. It accumulates in protein storage vacuoles as globoids, which sequester up to 80% of seed phosphorus and essential cations like calcium, magnesium, and potassium. These globoids ensure mineral availability during germination while preventing premature crystallization. For example, in Pteris vittata (an arsenic-hyperaccumulating fern), calcium phytate enhances arsenic uptake by upregulating phosphate transporters, demonstrating its role in nutrient-metal interactions.

Table 1: Mineral Composition of Calcium Phytate in Seeds

| Mineral | Proportion in Globoids (wt%) | Role in Germination |

|---|---|---|

| Phosphorus | 60–80% | ATP synthesis, DNA/RNA formation |

| Calcium | 10–15% | Cell wall stability, signaling |

| Magnesium | 5–8% | Enzyme cofactor |

| Potassium | 3–5% | Osmotic regulation |

Chemical Classification and Nomenclature

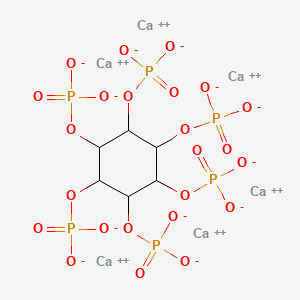

Calcium phytate belongs to the inositol phosphate class, characterized by a cyclohexanehexol backbone with six phosphate groups. Its systematic IUPAC name is hexacalcium (1R,2S,3r,4R,5S,6s)-1,2,3,4,5,6-cyclohexanehexayl hexakis(phosphate). The molecular formula is C₆H₆Ca₆O₂₄P₆ , with a molar mass of 888.4 g/mol. The compound’s insolubility in neutral water (0.001 g/100 mL) arises from strong ionic interactions between calcium ions and phosphate groups, though it dissolves in acidic conditions.

Table 2: Structural Comparison of Phytic Acid and Calcium Phytate

| Property | Phytic Acid | Calcium Phytate |

|---|---|---|

| Formula | C₆H₁₈O₂₄P₆ | C₆H₆Ca₆O₂₄P₆ |

| Solubility | Soluble in water | Insoluble in water |

| Primary Role | Phosphorus storage | Mineral chelation |

| Cation Binding | Binds divalent cations | Precipitates as Ca²⁺/Mg²⁺ salts |

Relationship to Phytic Acid and Inositol Phosphates

Calcium phytate is the salt form of phytic acid, which exists as a mixed salt (phytin) in plants, often incorporating magnesium and potassium. In acidic environments, phytic acid releases protons, enabling cation chelation, while neutral or alkaline conditions favor salt precipitation. Enzymatic hydrolysis by phytases during germination breaks down calcium phytate into lower inositol phosphates (e.g., InsP₃, InsP₄), releasing bioavailable phosphorus and minerals. This process is critical for seedling development and soil phosphorus cycling.

In soils, calcium phytate serves as an organic phosphorus reservoir. Microbial phytases mineralize it into soluble phosphate, influencing plant phosphorus uptake and arsenic detoxification in hyperaccumulators. For instance, Pteris vittata secretes phytase to hydrolyze calcium phytate, enhancing arsenic accumulation by 140% through upregulated transporter expression.

Propriétés

IUPAC Name |

hexacalcium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Ca/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEXVRDUEAJUGY-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Ca6O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40998952 | |

| Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | Calcium phytate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightyl sol in water | |

| Record name | CALCIUM PHYTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Free flowing white powder | |

CAS No. |

7776-28-5, 3615-82-5 | |

| Record name | Calcium phytate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium magnesium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium fytate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), calcium magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PHYTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1WK0T5S7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM PHYTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Hydrochloric Acid Leaching Method

The primary industrial method for calcium phytate extraction involves hydrochloric acid (HCl) leaching of rice bran, as detailed in the CN1165142A patent. Rice bran cake is pulverized into a 20-mesh powder and mixed with an 8:1 (w/v) ratio of 0.1 N HCl solution. The slurry is soaked at 30°C for 4–6 hours under rigorous pH control () to solubilize phytate complexes. Post-leaching, the supernatant is separated via 100-mesh filtration, and residual bran is washed thrice to recover adsorbed phytate.

Neutralization and Precipitation

The acidic filtrate is neutralized with fresh lime milk () to , precipitating calcium phytate as a white paste. The precipitate is washed twice with deionized water to remove excess calcium ions and dried at 80°C. This method replaces traditional sulfuric acid, reducing energy consumption by eliminating heating requirements in low-temperature environments.

Table 1: Key Parameters for HCl Leaching

| Parameter | Value/Range | Source |

|---|---|---|

| HCl concentration | 0.1 N | |

| Leaching temperature | 30°C | |

| Neutralization pH | 5.8–6.0 | |

| Yield (from 100 kg bran) | ~23.6 kg (dry basis) |

Purification and Stabilization Techniques

Cation Exchange Resin Treatment

The US2815360A patent describes a purification method using cation exchange resins (e.g., Dowex-50) to convert calcium phytate into phytic acid, which is subsequently stabilized. A slurry of calcium phytate press cake is treated with nitric acid () to , dissolving impurities. The solution is neutralized with sodium hydroxide () to , reprecipitating purified calcium phytate.

Oxidative Stabilization

To prevent discoloration and degradation, the purified phytic acid solution is treated with oxidizing agents (e.g., sodium chlorite or nitric acid) post-resin treatment. This step reduces iron content to <0.2% and ash content to <1%, enhancing storage stability.

Table 2: Purification Efficiency

Quality Control and Analytical Validation

Solubility and Purity Testing

The International Oenological Codex outlines rigorous tests for calcium phytate. A 1% (w/v) solution in 1 M HCl must yield <10 g/kg residue upon drying, confirming solubility. Starch contamination is assessed via iodine reaction, while albumin content is verified using copper sulfate.

Phosphate Content Analysis

A sample dried at 105°C is digested with and , diluted to 1 L, and tested against a phosphate standard. Phosphorus content must be <1% to meet purity criteria.

Table 3: Analytical Standards

| Test | Requirement | Method | Source |

|---|---|---|---|

| Residue after drying | <10 g/kg | Gravimetric | |

| Starch | No blue coloration | Iodine reaction | |

| Phosphate | <1% P | Spectrophotometric |

Industrial-Scale Production Workflow

Analyse Des Réactions Chimiques

La Phytine subit diverses réactions chimiques, notamment :

Hydrolyse : La Phytine peut être hydrolysée par l'enzyme phytase, se décomposant en inositol et en phosphate inorganique.

Chélation : La Phytine a une forte affinité pour la liaison avec les ions métalliques tels que le calcium, le magnésium, le fer et le zinc, formant des complexes insolubles.

Oxydation et réduction : La Phytine peut participer à des réactions d'oxydoréduction, bien que celles-ci soient moins fréquentes que l'hydrolyse et la chélation.

Applications De Recherche Scientifique

Biomedical Applications

1.1. Bone Health and Osteogenesis

Recent studies have demonstrated that calcium phytate can enhance osteogenesis, particularly in conditions such as diabetes mellitus where bone formation is inhibited. A study indicated that calcium phytate reversed high glucose-induced suppression of osteogenesis in human bone marrow stem cells by activating the MAPK/JNK signaling pathway, suggesting its potential as a therapeutic agent for improving bone health in diabetic patients .

1.2. Antioxidant Properties

Calcium phytate exhibits antioxidant properties that may play a role in preventing oxidative damage associated with various diseases, including osteoporosis and vascular calcifications. Its ability to chelate metal ions also contributes to its protective effects against mineral-related disorders .

1.3. Drug Delivery Systems

Calcium phytate nanoparticles have been investigated for their use in drug delivery systems due to their biocompatibility and ability to encapsulate drugs effectively. These nanoparticles can pass through the gastrointestinal tract without degradation, making them suitable for targeted drug delivery applications .

Nutritional Applications

2.1. Mineral Absorption Inhibition

Calcium phytate is known for its ability to inhibit the absorption of certain minerals like iron and zinc in the human digestive system. This property is particularly relevant in dietary contexts where excessive mineral intake might lead to health issues. Understanding this mechanism can help in formulating dietary recommendations and supplements that optimize mineral absorption .

2.2. Functional Food Ingredient

Due to its health benefits, calcium phytate is being explored as a functional food ingredient that can contribute to improved metabolic health by reducing risks associated with obesity and diabetes . Its incorporation into foods may enhance their nutritional profile.

Environmental Applications

3.1. Wastewater Treatment

Calcium phytate has shown promise in wastewater treatment processes, particularly in the precipitation of phosphate minerals by microorganisms. Research indicates that bacteria can utilize calcium phytate to precipitate phosphate crystals effectively, contributing to nutrient recovery and reducing eutrophication in aquatic systems .

3.2. Soil Health Improvement

The application of calcium phytate in agriculture has been studied for its potential to enhance soil health by improving phosphorus availability and promoting beneficial microbial activity. This can lead to better crop yields and sustainable agricultural practices .

Case Studies and Research Findings

Mécanisme D'action

Phytin exerts its effects primarily through its ability to chelate metal ions. By binding to minerals such as calcium, iron, and zinc, phytin can inhibit their absorption in the gut, thereby reducing the risk of mineral deficiencies. Additionally, phytin’s antioxidant properties help in reducing oxidative stress and inflammation, contributing to its health benefits .

Comparaison Avec Des Composés Similaires

Calcium Phytate vs. Calcium Citrate

Key Findings :

Calcium Phytate vs. Calcium Carbonate

Key Findings :

Calcium Phytate vs. Calcium Acetate

Key Findings :

Synergy with Cofactors: Vitamin D and Magnesium

- Vitamin D : Mitigates phytate’s antinutritional effects by enhancing intestinal calcium absorption .

- Magnesium : Synergizes with phytate to inhibit calcium oxalate crystallization, improving outcomes in kidney stone patients .

Data Tables: Critical Molar Ratios and Bioavailability

Table 1. Phytate:Mineral Molar Ratios and Absorption Inhibition

Activité Biologique

Calcium phytate, also known as calcium inositol hexaphosphate (Ca-InsP6), is a naturally occurring compound found predominantly in seeds, grains, and legumes. It has garnered attention for its diverse biological activities, including antioxidant properties, potential anticancer effects, and its role in mineral absorption. This article explores the biological activity of calcium phytate, supported by recent research findings and case studies.

Overview of Calcium Phytate

Calcium phytate is the calcium salt of phytic acid, which is a storage form of phosphorus in many plant tissues. Although traditionally considered an anti-nutrient due to its ability to chelate minerals, recent studies have highlighted its beneficial effects on human health.

Biological Activities

1. Antioxidant Properties

Calcium phytate exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cancer and cardiovascular diseases .

2. Anticancer Potential

Research indicates that calcium phytate may inhibit cancer cell proliferation. For instance, a study demonstrated that inositol hexaphosphate (IP6), a component of calcium phytate, can induce apoptosis in cancer cells by entering through pinocytosis and modulating intracellular signaling pathways .

3. Mineral Absorption Modulation

While calcium phytate can inhibit the absorption of certain minerals such as zinc and iron when consumed in high amounts , it also plays a role in preventing pathological calcification. Recent findings suggest that it may help reduce the formation of kidney stones and vascular calcifications by inhibiting calcium oxalate crystallization .

Case Studies

-

Osteogenesis Reversal in Diabetes

A study investigated the effects of calcium phytate on bone marrow mesenchymal stem cells (BMSCs) under high glucose conditions simulating diabetes mellitus. Results showed that treatment with calcium phytate significantly enhanced osteogenic differentiation and improved bone healing in diabetic rats by activating the MAPK/JNK signaling pathway . -

Cardiovascular Health

A randomized clinical trial assessed the impact of sodium phytate on cardiovascular calcification in patients undergoing hemodialysis. The study found that sodium phytate reduced cardiovascular calcification markers, suggesting a protective effect against vascular stiffness and related complications .

Data Tables

Q & A

Q. How can response surface methodology (RSM) optimize calcium phytate extraction and hydrolysis?

RSM, particularly the Box–Behnken design (BBD), is a robust empirical modeling tool for optimizing extraction variables. Key factors include solid reagent quantity, solvent-to-solid ratio, and milling time, with levels coded as −1, 0, +1. For calcium phytate extraction from defatted rice, 29 experimental runs validated the model, achieving a yield of 97.0 mg/g and hydrolysis rate of 41.3%, aligning with predicted values (98.5 mg/g and 39.7%). ANOVA confirmed model significance (p < 0.0001), with R² values of 0.9940 (yield) and 0.9861 (hydrolysis rate) .

Q. What methodological considerations are critical for assessing calcium phytate’s impact on mineral bioavailability?

Calculate molar ratios of phytate to minerals (e.g., phytate:calcium > 0.24 indicates inhibition). Use atomic absorption spectrophotometry for mineral quantification and anion-exchange chromatography for phytate analysis. For example, Tanzanian dark green leafy vegetables showed phytate:calcium ratios exceeding critical thresholds, suggesting reduced calcium absorption . Adjust for processing methods (e.g., fermentation) to mitigate phytate’s antinutritional effects .

Q. How do in vitro and in vivo models differ in studying calcium phytate’s inhibition of pathological calcification?

In vitro: Use synthetic hard water systems to study calcium carbonate crystallization inhibition. Phytate at 1.52 µM completely inhibits calcite formation in solutions mimicking drinkable water (pH 6.5–8.5) . In vivo: Cross-sectional human studies (e.g., elderly populations) correlate urinary phytate levels with reduced mitral valve calcification. Higher phytate excretion (>1.21 µM) linked to 82.8–95% inhibition of vascular calcification in controlled models .

Advanced Research Questions

Q. How can contradictory findings on calcium phytate’s role in renal calcification be resolved?

Contradictions arise from study design differences. While in vitro models show phytate inhibits calcium phosphate crystallization, human cohort studies reveal mixed outcomes. For example, the Nurses’ Health Study II found dietary phytate reduced kidney stone risk (RR = 0.63), but urinary phytate’s protective role varies with baseline mineral intake . Standardize protocols by controlling for dietary calcium, oxalate, and phytate sources, and use isotopic tracing to track mineral absorption .

Q. What interdisciplinary applications exist for calcium phytate beyond nutrition?

In cultural heritage conservation, calcium phytate stabilizes iron gall ink by chelating corrosive iron ions. Aqueous solutions (pH 5.0–5.8) with calcium bicarbonate prevent paper degradation. Ethanol-modified treatments (e.g., 50% ethanol, pH 5.8) minimize ink discoloration while inhibiting oxidative decay .

Q. How should researchers validate statistical models in calcium phytate extraction studies?

Use ANOVA to confirm model adequacy. For mechanochemical-assisted extraction (MCAE), F-values of 165.88 (yield) and 55.16 (hydrolysis rate) indicate high significance. Validate via lack-of-fit tests (p > 0.05 for non-significance) and residual diagnostics. Compare with traditional methods: MCAE reduces extraction time by 66% and solvent use by 50% .

Q. What mechanistic insights explain phytate’s dual role in promoting and inhibiting calcium-related diseases?

Phytate’s pH-dependent chelation behavior dictates its effects. At neutral pH, it binds calcium, reducing bioavailability (e.g., in plant-based diets). In acidic environments (e.g., kidneys), it inhibits hydroxyapatite nucleation. Contrast phytate’s action in cardiovascular calcification (inhibition via urinary excretion) with its potential to exacerbate calcium deficiency in high-phytate, low-calcium diets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.